molecular formula C9H14N4O B14870503 (Z)-2-(dimethylamino)-N'-hydroxy-2-(pyridin-4-yl)acetimidamide

(Z)-2-(dimethylamino)-N'-hydroxy-2-(pyridin-4-yl)acetimidamide

Cat. No.: B14870503
M. Wt: 194.23 g/mol
InChI Key: CKRQNXSUOOTDKU-UHFFFAOYSA-N
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Description

(Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-4-yl)acetimidamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a dimethylamino group, a hydroxy group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-4-yl)acetimidamide typically involves the reaction of pyridine-4-carboxaldehyde with dimethylamine and hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the formation of the imidamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-4-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The imidamide group can be reduced to form amine derivatives.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-4-yl)acetimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-4-yl)acetimidamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar basicity and reactivity.

    N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Another compound with a pyridinyl group, used in insecticidal applications.

Uniqueness

(Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-4-yl)acetimidamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(dimethylamino)-N'-hydroxy-2-pyridin-4-ylethanimidamide

InChI

InChI=1S/C9H14N4O/c1-13(2)8(9(10)12-14)7-3-5-11-6-4-7/h3-6,8,14H,1-2H3,(H2,10,12)

InChI Key

CKRQNXSUOOTDKU-UHFFFAOYSA-N

Isomeric SMILES

CN(C)C(C1=CC=NC=C1)/C(=N/O)/N

Canonical SMILES

CN(C)C(C1=CC=NC=C1)C(=NO)N

Origin of Product

United States

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